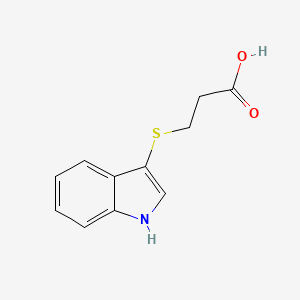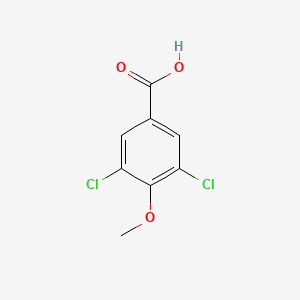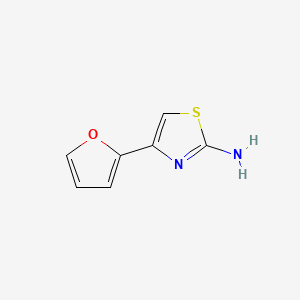
Acide 3-(1H-indol-3-ylsulfanyl)propanoïque
Vue d'ensemble
Description
3-(1H-indol-3-ylsulfanyl)propanoic Acid is a biochemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an indole ring attached to a propanoic acid moiety via a sulfanyl group .
Applications De Recherche Scientifique
3-(1H-indol-3-ylsulfanyl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes, including enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Indole derivatives, which include 3-(1h-indol-3-ylsulfanyl)propanoic acid, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that 3-(1h-indol-3-ylsulfanyl)propanoic acid may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-(1H-indol-3-ylsulfanyl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The indole ring in its structure allows it to bind to various receptors and enzymes, potentially influencing their activity. For instance, indole derivatives are known to interact with enzymes such as tryptophanase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The sulfanyl group may also contribute to the compound’s reactivity, allowing it to form disulfide bonds with cysteine residues in proteins, thereby affecting protein function and stability .
Cellular Effects
3-(1H-indol-3-ylsulfanyl)propanoic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR) and peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, 3-(1H-indol-3-ylsulfanyl)propanoic acid may alter the transcription of target genes involved in detoxification, inflammation, and lipid metabolism . Additionally, the compound’s ability to form disulfide bonds with proteins can impact cellular redox status and protein function.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-indol-3-ylsulfanyl)propanoic acid involves its interactions with various biomolecules. The indole ring allows the compound to bind to specific receptors and enzymes, influencing their activity. For instance, binding to the aryl hydrocarbon receptor (AhR) can lead to the activation of detoxification enzymes such as cytochrome P450s. The sulfanyl group enables the compound to form disulfide bonds with cysteine residues in proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-indol-3-ylsulfanyl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can be sensitive to light and oxidation, leading to degradation over time. This degradation can affect the compound’s biological activity and its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 3-(1H-indol-3-ylsulfanyl)propanoic acid can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 3-(1H-indol-3-ylsulfanyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and modulation of gene expression. At high doses, it can lead to toxic or adverse effects. For example, high doses of indole derivatives have been associated with oxidative stress, inflammation, and disruption of cellular homeostasis. It is important to determine the threshold doses that elicit beneficial versus toxic effects to ensure safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
3-(1H-indol-3-ylsulfanyl)propanoic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which are involved in the detoxification of xenobiotics. Additionally, the indole ring can undergo hydroxylation and other modifications, leading to the formation of metabolites with different biological activities. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall metabolic profile. These metabolic pathways can influence the compound’s bioavailability, activity, and potential therapeutic effects .
Transport and Distribution
The transport and distribution of 3-(1H-indol-3-ylsulfanyl)propanoic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For instance, indole derivatives are known to interact with organic anion transporters and multidrug resistance proteins, which can affect their cellular uptake and efflux. The compound’s distribution within tissues can also be influenced by its ability to bind to plasma proteins and its lipophilicity. These factors determine the compound’s localization and accumulation in different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 3-(1H-indol-3-ylsulfanyl)propanoic acid can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can interact with specific biomolecules and influence cellular processes. The sulfanyl group may also play a role in directing the compound to specific subcellular locations by forming disulfide bonds with proteins in those compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-ylsulfanyl)propanoic Acid typically involves the cyclization of indole derivatives. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
While specific industrial production methods for 3-(1H-indol-3-ylsulfanyl)propanoic Acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction conditions, such as the use of AIBN and hypophosphorous acid, makes it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-3-ylsulfanyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-3-propionic Acid: A gut microbiota-derived metabolite with antioxidant properties.
Indole-3-butyric Acid: Another plant hormone used in rooting agents.
Uniqueness
3-(1H-indol-3-ylsulfanyl)propanoic Acid is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it valuable in research focused on redox biology and enzyme inhibition .
Propriétés
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKIXUQAPZEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355194 | |
| Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80412-20-0 | |
| Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)



![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)


![4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1298748.png)

